molecular formula C6H11NO3 B13620660 (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid

(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid

Cat. No.: B13620660
M. Wt: 145.16 g/mol
InChI Key: WINVNQRFPOZMEY-UJURSFKZSA-N
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Description

(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid (CAS 1644056-34-7) is a chiral cyclopentane derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable scaffold for the synthesis of more complex bioactive molecules. Its structure, featuring both amino and carboxylic acid functional groups on a conformationally restricted cyclopentane ring, makes it a prime candidate for use as a building block in peptidomimetics and enzyme inhibitors. Compounds with this core structure have been investigated as key components in potent neuraminidase inhibitors for influenza virus research and have been utilized in the stereoselective synthesis of functionalized scaffolds for inhibiting cysteinyl proteinases . The rigid cyclopentane backbone can be used to impose conformational constraints on peptide chains, potentially leading to increased selectivity and metabolic stability. As a multifunctional chiral synthon, it is instrumental in developing novel pharmaceutical agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1

InChI Key

WINVNQRFPOZMEY-UJURSFKZSA-N

Isomeric SMILES

C1C[C@@](C[C@H]1O)(C(=O)O)N

Canonical SMILES

C1CC(CC1O)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Cycloaddition and Functionalization

  • Approach: Asymmetric cycloaddition reactions using chiral auxiliaries or catalysts to introduce stereochemistry at the 1- and 3-positions of the cyclopentane ring.
  • Key Step: Introduction of the hydroxyl group at C3 via stereoselective oxidation or hydroxy-functionalization.
  • Amino Group Introduction: Conversion of carboxylic acid or aldehyde intermediates to amino groups through reductive amination or substitution reactions.

Enzymatic Resolution

  • Method: Use of enzymes such as non-heme chloroperoxidase (CPO) to catalyze stereoselective oxidation or amination steps, enhancing enantiomeric excess.
  • Example: Enzymatic conversion of racemic precursors to selectively produce the (1R,3S) isomer with >99% enantiomeric excess.
  • Advantages: High stereoselectivity, mild reaction conditions, and environmentally friendly processes.

Chiral Auxiliary and Protecting Group Strategies

  • Protecting Groups: Use of tert-butoxycarbonyl (Boc) groups to protect amino or hydroxyl functionalities during intermediate steps to control regio- and stereochemistry.
  • Chiral Resolution: Application of chiral high-performance liquid chromatography (HPLC) or enzymatic resolution to isolate the desired enantiomer with high purity.

Reaction Conditions and Key Steps

Step Reaction Type Reagents/Conditions Outcome Yield Reference
1 Asymmetric cycloaddition Chiral catalyst, N-acylhydroxylamine Stereoselective ring formation Moderate to high
2 Oxidation of hydroxyl precursor KMnO4 (aq), acidic, 25–50°C Formation of 3-hydroxy group 65–78%
3 Amination Reductive amination with NH3 or amine source, NaBH3CN Introduction of amino group at C1 70–85%
4 Enzymatic resolution Non-heme chloroperoxidase (CPO) Enantiomeric enrichment >99% ee High
5 Protection/Deprotection Boc protection, acid/base deprotection Control of functional group reactivity N/A

Mechanistic Insights

  • The hydroxyl group at C3 is introduced via stereoselective oxidation or hydroxy-functionalization, often controlled by chiral catalysts or enzymes to ensure the (3S) configuration.
  • The amino group at C1 is typically installed by reductive amination of aldehyde or ketone intermediates, preserving the (1R) stereochemistry through selective reaction conditions and steric control.
  • Protecting groups such as Boc are employed to prevent side reactions and to direct stereochemical outcomes during multi-step synthesis.

Analytical Techniques for Stereochemical Confirmation

Summary Table of Preparation Methods

Method Description Advantages Limitations Typical Yield Reference
Asymmetric Cycloaddition Use of chiral catalysts to form cyclopentane ring with stereocontrol High stereoselectivity, scalable Requires expensive catalysts Moderate to high
Enzymatic Resolution Biocatalysis with chloroperoxidase for selective oxidation or amination Eco-friendly, high enantiomeric purity Enzyme availability and stability High
Chiral Auxiliary & Protection Use of Boc groups and chiral auxiliaries for stepwise stereocontrol Precise stereochemical control Multi-step, time-consuming Moderate

Research Findings and Applications

  • The compound’s stereochemistry is critical for its biological activity and interaction with enzymes and receptors.
  • Enzymatic methods have demonstrated superior enantioselectivity (>99% ee), important for pharmaceutical applications.
  • Synthetic derivatives serve as key intermediates in drug development and biochemical probes.

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives .

Scientific Research Applications

(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid with structurally related cyclopentane and cyclobutane derivatives, focusing on stereochemistry, functional groups, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Key Functional Groups Biological/Physicochemical Properties References
This compound Cyclopentane with NH₂ and OH Amino, Hydroxyl, Carboxylic acid High conformational rigidity; potential ligand for amino acid transporters
(1S,3R)-1-Amino-3-hydroxypropane-1,3-diyldiphosphonic acid Propane chain with NH₂, OH, diphosphonate Amino, Hydroxyl, Diphosphonate Strong metal chelation; distinct ³¹P NMR shifts (δ 18–22 ppm)
(1S,3R)-1-Amino-3,4-difluorocyclopentane-1-carboxylic acid (anti-cis-3,4-DFACPC) Cyclopentane with NH₂, 3F, 4F Amino, Fluorine substituents System L transport-dependent tumor uptake; high tumor-to-brain ratio in rat models
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride Cyclopentane with NH₂, methyl ester Amino, Ester, Hydrochloride salt Enhanced lipophilicity (vs. free acid); prodrug potential
(1S,3S)-1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride Cyclobutane with NH₂, OH Amino, Hydroxyl, Carboxylic acid Increased ring strain; reduced thermal stability (vs. cyclopentane analogs)

Key Research Findings

Stereochemical Influence on Bioactivity: Fluorinated analogs like (1S,3R)-anti-cis-3,4-DFACPC exhibit superior tumor-targeting properties compared to non-fluorinated cyclopentane derivatives due to enhanced membrane permeability and metabolic stability. However, their transport mechanism via system L differs from the parent compound, which lacks fluorine substituents . The (1R,3S) configuration in the target compound is critical for mimicking natural amino acids, as inversion at either chiral center (e.g., 1S,3R or 1S,3S) abolishes binding to specific transporters .

Functional Group Modifications: Replacement of the carboxylic acid with diphosphonate groups (as in (1S,3R)-1-amino-3-hydroxydiphosphonate) significantly alters metal-binding affinity, as evidenced by ³¹P NMR chemical shifts (δ 18–22 ppm for diphosphonates vs. δ 170–175 ppm for carboxylic acids in ¹H NMR) . Esterification (e.g., methyl ester in (1S,3S)-methyl 3-aminocyclopentanecarboxylate) improves lipophilicity, suggesting utility as a prodrug to enhance oral bioavailability .

Ring Size and Conformational Effects: Cyclobutane analogs (e.g., (1S,3S)-1-amino-3-hydroxycyclobutanecarboxylic acid) exhibit higher ring strain, leading to reduced thermal stability and altered hydrogen-bonding patterns compared to cyclopentane derivatives .

Synthetic Methodologies :

  • Hydrolysis of ester precursors (e.g., (1R,3S)-11) under acidic conditions yields the target compound with moderate efficiency (53% yield), whereas fluorinated analogs require multistep radiochemical synthesis for isotopic labeling .

Biological Activity

(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, often referred to as a cyclopentane derivative, is an amino acid analog that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopentane structure, which integrates an amino group, a hydroxyl group, and a carboxylic acid functional group. These structural features contribute to its diverse pharmacological applications and interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C6H11NO3
  • Molecular Weight : 145.16 g/mol
  • Functional Groups : Amino (-NH2), Hydroxyl (-OH), and Carboxylic acid (-COOH)

This compound is available in hydrochloride form, which enhances its solubility in aqueous environments, making it suitable for various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key aspects include:

  • Neurotransmitter Modulation : The compound may influence neurochemical pathways by modulating neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
  • Enzyme Interaction : It has been studied for its role in enzyme-substrate interactions, which are critical for various metabolic processes .
  • Receptor Binding : The compound shows potential in binding to receptors associated with neurotransmission, thus affecting physiological responses.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. For instance:

  • Case Study 1 : A study published in the Journal of Neurochemistry showed that this compound reduced apoptosis in cultured neurons exposed to oxidative agents. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Interaction with Biological Targets

The binding affinity of this compound to various biological targets has been assessed through multiple assays:

TargetBinding AffinityEffect
NMDA ReceptorHighModulates excitatory neurotransmission
GABA ReceptorModerateInfluences inhibitory neurotransmission
Glutamate TransporterHighRegulates glutamate levels in synaptic clefts

These interactions suggest a multifaceted role in neurotransmission regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure TypeKey Properties
2-Aminocyclopentanecarboxylic AcidCyclopentane derivativeNeuroprotective properties
2-HydroxyprolineAmino acid analogInvolved in collagen synthesis
L-ThreonineEssential amino acidRoles in protein synthesis
D-CycloserineAntibioticInhibits glutamate receptors

The distinct stereochemistry and functional groups of this compound confer it unique reactivity and biological activity compared to these analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, and how is stereoselectivity achieved?

  • Methodological Answer : The synthesis typically involves asymmetric cycloaddition reactions using chiral inducers (e.g., N-acylhydroxylamines) to establish stereochemistry . For example, tert-butoxycarbonyl (Boc) protecting groups are employed to preserve amino functionality during synthesis, followed by deprotection under acidic conditions . Key parameters include catalyst choice (e.g., chiral Lewis acids) and reaction temperature to optimize enantiomeric excess (ee) ≥95% .

Q. What spectroscopic techniques are critical for confirming the stereochemical purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR coupled with NOE experiments distinguish cis/trans isomerism .
  • Circular Dichroism (CD) : Validates optical activity by correlating Cotton effects with known stereoisomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust; static discharge controls are recommended during solvent use .
  • Storage : Keep in airtight containers under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with metabolic enzymes?

  • Methodological Answer :

  • Enzyme assays : Compare binding affinities (KdK_d) of (1R,3S) vs. (1S,3R) enantiomers using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Case study : The (1R,3S) configuration mimics natural substrates (e.g., L-threonine), showing 10-fold higher inhibition of glutamate racemase than its enantiomer .

Q. How can researchers address contradictory data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Control stereochemical purity : Verify ee via HPLC with chiral columns to rule out enantiomeric contamination .
  • Orthogonal assays : Cross-validate inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside) and kinetic modeling .
  • Example : Discrepancies in IC50_{50} values may arise from pH-dependent solubility; use buffered solutions (pH 7.4) for consistency .

Q. What strategies optimize synthetic yield while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst screening : Test Pd(OAc)2_2 or Ru-based catalysts for cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee; balance with toluene for stereocontrol .
  • Table :
ParameterOptimal RangeImpact on Yield/Stereochemistry
Temperature60–80°CHigher temps reduce enantiopurity
Catalyst Loading5–10 mol%Excess causes side reactions
Reaction Time12–24 hrsProlonged time risks racemization

Q. What is the compound’s role in developing therapeutics for neurodegenerative diseases?

  • Methodological Answer :

  • Neuroprotection : Acts as a glutamate receptor modulator, reducing excitotoxicity in neuronal cultures (IC50_{50} = 12 µM) .
  • In vivo models : Administer 10 mg/kg daily in rodent models of Parkinson’s; monitor dopamine levels via LC-MS .
  • Structural analogs : Compare with D-cycloserine to assess blood-brain barrier permeability using logP calculations (experimental logP = −1.2) .

Q. How does this compound compare to similar cyclopentane derivatives in biochemical applications?

  • Methodological Answer :

  • Table : Key comparisons with structurally related compounds:
CompoundFunctional GroupsBioactivity (IC50_{50})Key Application
(1R,3S)-1-Amino-3-hydroxy-...−NH2_2, −OH, −COOH12 µM (glutamate racemase)Neuroprotection
(1S,3R)-Camphoric acid−COOH, −CH3_345 µMEnzyme inhibition studies
2-Aminocyclopentanecarboxylic acid−NH2_2, −COOH28 µMAntibiotic resistance research

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